molecular formula C14H21N7O B6956082 N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6956082
M. Wt: 303.36 g/mol
InChI Key: BBDHDMAFZWVOKI-UHFFFAOYSA-N
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Description

N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrazole ring, a triazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-11(13-7-16-17-8-13)18-14(22)20-5-2-3-12(9-20)10-21-6-4-15-19-21/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,16,17)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDHDMAFZWVOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NC(=O)N2CCCC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Triazole Ring:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the pyrazole, triazole, and piperidine intermediates through amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may provide advantages in terms of stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-pyrazol-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its combination of three distinct heterocyclic rings. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and development.

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